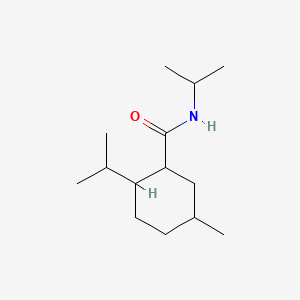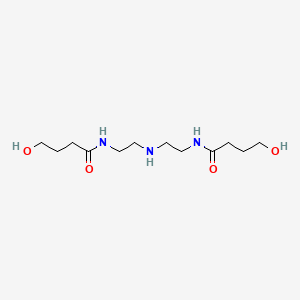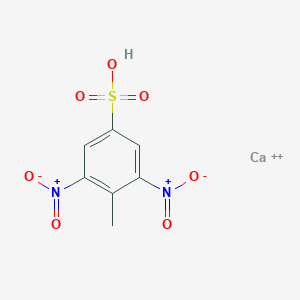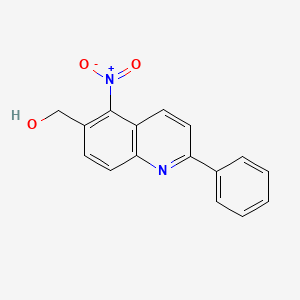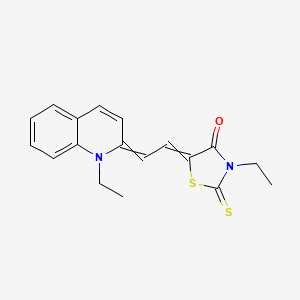
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is a heterocyclic compound that features a thiazolidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- typically involves the condensation of 3-ethyl-2-thioxo-4-thiazolidinone with 1-ethyl-2-quinolinecarbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced to form dihydroquinoline derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- involves its interaction with various molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound’s antioxidant properties can neutralize reactive oxygen species (ROS), reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Thiazolidinone, 3-ethyl-2-thioxo-: Lacks the quinoline moiety, making it less effective in DNA intercalation.
3-Quinolinecarbaldehyde derivatives: Lack the thiazolidinone core, reducing their ability to inhibit enzymes and proteins.
Other thiazolidinone derivatives: May have different substituents, affecting their pharmacological properties and applications.
Uniqueness
4-Thiazolidinone, 3-ethyl-5-((1-ethyl-2(1H)-quinolinylidene)ethylidene)-2-thioxo- is unique due to the combination of the thiazolidinone core and the quinoline moiety. This dual functionality enhances its biological activity and broadens its range of applications in various fields.
Eigenschaften
CAS-Nummer |
23350-56-3 |
|---|---|
Molekularformel |
C18H18N2OS2 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
3-ethyl-5-[2-(1-ethylquinolin-2-ylidene)ethylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H18N2OS2/c1-3-19-14(10-9-13-7-5-6-8-15(13)19)11-12-16-17(21)20(4-2)18(22)23-16/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VXTRKKVTLJDOET-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC=C2C(=O)N(C(=S)S2)CC)C=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![7-Hydroxy-2',3',5',6'-tetramethylspiro[acridine-9(2H),1'-[2,5]cyclohexadiene]-2,4'-dione](/img/structure/B13752162.png)
